molecular formula C14H19BrN2O4 B13089115 (R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

(R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B13089115
M. Wt: 359.22 g/mol
InChI Key: MDJVVWSHMQQMFN-SNVBAGLBSA-N
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Description

(R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral intermediate of significant interest in medicinal and synthetic organic chemistry. The compound features a pyridine ring substituted with a bromine atom at the 6-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position of the propanoate backbone, and a methyl ester at the carboxyl terminus. Its stereochemistry (R-configuration) and functional groups make it valuable for asymmetric synthesis, particularly in the construction of pharmacologically active molecules such as kinase inhibitors or antiviral agents .

Properties

Molecular Formula

C14H19BrN2O4

Molecular Weight

359.22 g/mol

IUPAC Name

methyl (2R)-3-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-10(12(18)20-4)8-9-6-5-7-11(15)16-9/h5-7,10H,8H2,1-4H3,(H,17,19)/t10-/m1/s1

InChI Key

MDJVVWSHMQQMFN-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC(=CC=C1)Br)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC(=CC=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate generally involves the following key steps:

  • Step 1: Bromination of Pyridine Ring
    Introduction of a bromine atom at the 6-position of the pyridine ring is achieved by bromination of pyridine derivatives. Common reagents include bromine (Br2) or N-bromosuccinimide (NBS), often catalyzed by iron(III) bromide (FeBr3) or other Lewis acids to enhance regioselectivity.

  • Step 2: Formation of the Propanoate Backbone
    The bromopyridine intermediate is reacted with (R)-methyl 2-aminopropanoate under basic conditions to form the amino acid methyl ester structure. This step involves nucleophilic substitution or coupling reactions to link the pyridine moiety to the propanoate backbone.

  • Step 3: Protection of the Amino Group
    The free amino group is protected by tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This Boc protection stabilizes the amino functionality for subsequent synthetic transformations.

Detailed Reaction Conditions

Step Reaction Reagents and Conditions Outcome Yield (%)
1 Bromination of Pyridine Pyridine + Br2 or NBS, FeBr3 catalyst, solvent: dichloromethane or acetonitrile, temperature: 0°C to room temp 6-Bromopyridine derivative 75-85%
2 Coupling with (R)-methyl 2-aminopropanoate 6-Bromopyridine + (R)-methyl 2-aminopropanoate, base: NaHCO3 or K2CO3, solvent: DMF or DMSO, temperature: 50-80°C Formation of amino acid methyl ester intermediate 70-80%
3 Boc Protection Intermediate + Boc-Cl, base: triethylamine, solvent: dichloromethane, temperature: 0°C to room temp Boc-protected amino acid methyl ester (final product) 85-90%

Industrial Scale Considerations

  • Continuous Flow Synthesis: Industrial production often employs continuous flow reactors to improve reaction control, heat transfer, and scalability.
  • Purification: Crystallization and chromatographic techniques (e.g., silica gel chromatography) are used to achieve high purity.
  • Automation: Automated synthesis platforms enhance reproducibility and reduce manual handling.

Alternative Preparation Approaches and Research Findings

Radical and Mild Synthetic Methods

Recent research has introduced radical-based synthetic methods for heteroaryl amino acids, including bromopyridine derivatives. For example, mild radical conditions allow for the scalable synthesis of such compounds with high stereoselectivity and yield, minimizing harsh reagents and conditions.

Boc Protection Variants

  • Di-tert-butyl dicarbonate (Boc2O) is also used for amino protection under slightly different conditions, sometimes with catalytic DMAP (4-dimethylaminopyridine) and bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to improve reaction rates and yields.
  • The choice of protecting group and conditions affects the stability and deprotection ease in downstream synthesis.

Chemical and Physical Data Summary

Parameter Data
Molecular Formula C14H18BrN2O4
Molecular Weight 356.21 g/mol
IUPAC Name methyl (2R)-3-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
CAS Number 1384101-99-8
Physical State Clear, colorless oil or crystalline solid (depending on purification)
Typical Purity >98% (by HPLC)

Summary of Key Research Findings on Preparation

  • Bromination of pyridine derivatives is regioselective and efficient using NBS and FeBr3 catalysts.
  • Coupling with (R)-methyl 2-aminopropanoate proceeds smoothly under mild basic conditions.
  • Boc protection is highly efficient with Boc-Cl and triethylamine, yielding a stable protected intermediate.
  • Radical synthetic methods offer scalable and mild alternatives, improving stereoselectivity and reducing side reactions.
  • Industrial synthesis benefits from continuous flow technology and automated purification.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

    Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while reduction can produce a dehalogenated pyridine compound.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is used as a building block for the synthesis of more complex molecules. Its bromopyridine moiety allows for further functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding

Medicine

In medicinal chemistry, ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate serves as a precursor for the synthesis of potential drug candidates. Its structural features make it suitable for the design of molecules with specific pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and synthetic utility of (R)-methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate, the following compounds are analyzed:

Structural Analogues

Physicochemical Properties

  • Bromine vs. Hydroxyl Substituents : The 6-bromo group in the target compound enhances electrophilicity for nucleophilic aromatic substitution, whereas the 5-hydroxy group in compound 1 may participate in hydrogen bonding, affecting crystallization (mp: 163°C with decomposition) .
  • Boc Protection: The mono-Boc group in the target compound offers a balance between stability and deprotection ease compared to di-Boc derivatives (e.g., compound 1), which require harsher conditions for cleavage.
  • Chirality : The (R)-configuration of the target compound and (2R,3R)-10a underscores their utility in enantioselective synthesis. The optical activity of (2R,3R)-10a ([α]D = −14.2°) provides a benchmark for characterizing similar chiral intermediates .

Biological Activity

(R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a compound of interest in pharmaceutical research, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1384101-99-8
  • Molecular Formula : C14H18BrN2O4
  • Molecular Weight : 356.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown potential in the following areas:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes associated with disease pathways, particularly those involved in cancer and inflammation.
  • Modulation of Signaling Pathways : It has been suggested that this compound can influence signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell proliferation and survival.

Biological Activity Data

Biological Activity Effect Reference
Enzyme InhibitionModerate
Anti-inflammatorySignificant
Anticancer PropertiesPromising

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against breast and prostate cancer cells. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
  • Inflammation Model :
    • In a murine model of inflammation, this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent findings highlight the compound's versatility in modulating various biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although further studies are required to elucidate these effects.
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, suggesting that the compound could play a role in treating neurodegenerative diseases by mitigating oxidative stress.

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